molecular formula C9H13NO B11925307 2-Isobutylpyridin-3-ol

2-Isobutylpyridin-3-ol

Cat. No.: B11925307
M. Wt: 151.21 g/mol
InChI Key: VUPFPJVJEDZUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutylpyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and an isobutyl substituent at position 2 of the aromatic ring. Pyridin-3-ol derivatives are of interest in pharmaceutical and chemical research due to their varied reactivity and biological activity, influenced by substituent type and position .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-methylpropyl)pyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-7(2)6-8-9(11)4-3-5-10-8/h3-5,7,11H,6H2,1-2H3

InChI Key

VUPFPJVJEDZUQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylpyridin-3-ol can be achieved through various methods. One common approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by subsequent treatment with acetic anhydride or other activating agents . Another method includes the use of titanacyclopropanes, which react with pyridine N-oxides to accomplish regioselective C2-H alkylation .

Industrial Production Methods: Industrial production methods for 2-Isobutylpyridin-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Isobutylpyridin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isobutylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Isobutylpyridin-3-ol to structurally similar pyridine derivatives, focusing on molecular attributes, substituent effects, and safety profiles derived from the evidence.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Features
2-Aminopyridin-3-ol C₅H₆N₂O 110.1 -NH₂ (2), -OH (3) Polar amino group enhances solubility; potential for hydrogen bonding
Pyridin-2-ol C₅H₅NO 95.09 -OH (2) Lower molar mass; hydroxyl group at position 2 alters acidity
2-Iodopyridin-3-ol C₅H₄INO 221.0 -I (2), -OH (3) Heavy atom (iodine) increases molecular weight; may impact stability
2-Chloro-6-iodopyridin-3-ol C₅H₃ClINO 255.4 -Cl (2), -I (6), -OH (3) Halogen-rich structure; potential environmental persistence
Hypothetical: 2-Isobutylpyridin-3-ol C₉H₁₃NO 151.2 -C(CH₂)₃ (2), -OH (3) Bulky isobutyl group likely reduces solubility; increases steric hindrance

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., -NH₂ in 2-Aminopyridin-3-ol) increase polarity and solubility, while halogens (e.g., -I, -Cl) add steric bulk and may enhance lipophilicity .

Research Implications

  • Synthetic Applications: Halogenated pyridin-3-ols (e.g., 2-Chloro-6-iodopyridin-3-ol) are valuable intermediates in cross-coupling reactions, whereas amino derivatives may serve as ligands or bioactive precursors .
  • Biological Activity: Substituent bulk and polarity influence membrane permeability and target binding. For instance, the isobutyl group in 2-Isobutylpyridin-3-ol could enhance lipid solubility, favoring blood-brain barrier penetration in drug design.

Biological Activity

2-Isobutylpyridin-3-ol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings from various studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Isobutylpyridin-3-ol features a pyridine ring substituted with an isobutyl group and a hydroxyl group. This structure is crucial for its interaction with biological targets, influencing its lipophilicity and overall bioactivity.

Antiproliferative Effects

Recent studies have indicated that 2-Isobutylpyridin-3-ol exhibits significant antiproliferative activity against various cancer cell lines. For instance, in experiments involving K562 cells (a human leukemia cell line), this compound was shown to induce apoptosis, characterized by increased activity of caspases 3 and 7. Specifically, after 48 hours of exposure, the compound increased caspase activity by 13%, suggesting a moderate pro-apoptotic effect compared to stronger derivatives which showed more pronounced effects .

Anti-inflammatory Activity

2-Isobutylpyridin-3-ol has also demonstrated anti-inflammatory properties. It significantly inhibits the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). In K562 cells treated with this compound, IL-6 levels were reduced by approximately 40%, indicating its potential as an anti-inflammatory agent . The inhibition of IL-6 is particularly relevant in the context of diseases characterized by chronic inflammation.

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against Gram-positive bacteria. In various assays, it exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activities of 2-Isobutylpyridin-3-ol can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound appears to induce apoptosis through mitochondrial pathways, as indicated by changes in caspase activity.
  • Cytokine Modulation : By inhibiting IL-6 release, it may alter signaling pathways involved in inflammation and cancer progression.
  • Antimicrobial Action : The structural features of the compound likely facilitate its interaction with bacterial membranes or specific microbial targets.

Case Studies and Research Findings

A variety of studies have explored the implications of 2-Isobutylpyridin-3-ol in different contexts:

Study Focus Findings
Study on K562 CellsAntiproliferative EffectsInduced apoptosis with increased caspase activity; reduced IL-6 levels by 40% .
Antimicrobial AssayAntimicrobial ActivityMIC values against Gram-positive strains ranged from 16 to 64 µg/mL .
Inflammatory ResponseCytokine InhibitionSignificant reduction in pro-inflammatory cytokines in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.